CID 87123520

Description

Overview of Anthropogenic Fluorinated Compounds in the Global Environment

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that have been in use since the 1940s in a wide array of industrial and consumer products. nih.gov Their defining feature is the strong carbon-fluorine bond, which imparts properties such as resistance to heat, oil, stains, grease, and water. epa.gov These characteristics have led to their incorporation into products like non-stick cookware, water-resistant textiles, food packaging, and aqueous film-forming foams (AFFF) used for firefighting. nih.govmdpi.com

The very stability that makes PFAS desirable for industrial applications also contributes to their persistence in the environment, earning them the moniker "forever chemicals". mdpi.comnih.gov These compounds are resistant to degradation by natural processes such as hydrolysis, photolysis, and biodegradation. epa.gov Consequently, they have become ubiquitous environmental contaminants, detected in various matrices including water, soil, air, and biota, even in remote regions like the Arctic. researchgate.netcswab.org

The global distribution of PFAS is facilitated by both atmospheric and oceanic transport. nih.govresearchgate.net Volatile precursor compounds can travel long distances in the atmosphere before being transformed into more persistent forms like perfluoroalkyl acids (PFAAs). researchgate.net The water solubility of some PFAS allows them to be transported through oceanic currents, contaminating water sources far from their point of release. researchgate.net

Historical Context of Perfluorohexanesulfonate (B1258047) (PFHxS) in Academic Literature

Historically, the focus of much of the early PFAS research was on longer-chain compounds like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA). nih.gov However, as regulatory actions and voluntary phase-outs of these substances began in the early 2000s, shorter-chain PFAS, including perfluorohexanesulfonate (PFHxS), started to gain more attention in academic literature. wikipedia.org

Initially, PFHxS was often viewed as a less harmful alternative to PFOS. nih.gov However, studies began to emerge documenting its widespread presence in the environment and in human populations. researchgate.net Research highlighted that PFHxS was a significant component of the PFAS mixture found in various environmental samples and was frequently detected in human blood serum. researchgate.netnih.gov

A significant development in the historical context of PFHxS research was the realization that it was not only intentionally produced but also an unintentional byproduct of the electrochemical fluorination (ECF) process used to manufacture other PFAS. cswab.orgpops.int This meant that even in the absence of direct production, PFHxS could still be released into the environment. Furthermore, historical use of AFFF containing PFHxS has been identified as a major source of contamination at sites like military bases and firefighter training facilities. cswab.orgipen.org

Significance of PFHxS as an Emerging Contaminant of Academic Interest

Perfluorohexanesulfonate (PFHxS) is now recognized as a significant emerging contaminant for several key reasons. It is highly persistent in the environment and has been detected globally in surface water, groundwater, soil, and biota. cswab.org Its chemical structure makes it resistant to degradation, leading to its long-term presence in ecosystems.

One of the most notable aspects of PFHxS is its bioaccumulative potential. It has one of the longest known half-lives of any PFAS in humans, meaning it remains in the body for an extended period after exposure. ipen.org This persistence and bioaccumulation have raised concerns about its potential long-term health effects. The European Food Safety Authority (EFSA) has established a tolerable weekly intake (TWI) for the sum of four major PFAS, including PFHxS, due to concerns about their combined effects. nih.gov

The widespread detection of PFHxS in human blood, including in maternal and cord blood, underscores the pervasive nature of human exposure. ipen.org Research has shown that exposure can occur through various pathways, including the consumption of contaminated drinking water and food. nih.gov The unique physicochemical properties of PFHxS, such as its mobility in water, contribute to the contamination of drinking water sources, making it a challenging substance to remove with conventional water treatment methods. ipen.org

Scope and Objectives of Current PFHxS Research Directions

Current research on PFHxS is multifaceted, aiming to address the significant knowledge gaps and challenges posed by this contaminant. A primary objective is to better understand its environmental fate and transport. This includes studying how it moves through different environmental compartments, its potential for transformation, and the factors that influence its distribution. nih.gov

Another key area of research is the development of effective remediation technologies. Given the difficulty in removing PFHxS from contaminated water and soil, researchers are exploring novel methods for its degradation and removal. mdpi.com This includes investigating advanced oxidation processes, adsorption using materials like graphene, and other innovative treatment techniques. mdpi.com

Furthermore, ongoing research is focused on characterizing the full extent of human and ecological exposure to PFHxS. This involves developing more sensitive and comprehensive analytical methods to detect and quantify PFHxS and its precursors in various environmental and biological samples. nih.gov Untargeted analysis using high-resolution mass spectrometry is becoming increasingly important for identifying previously unknown PFAS compounds. nih.gov

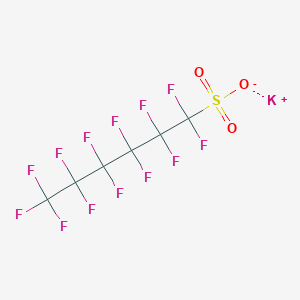

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3871-99-6 |

|---|---|

Molecular Formula |

C6HF13KO3S |

Molecular Weight |

439.21 g/mol |

IUPAC Name |

potassium 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate |

InChI |

InChI=1S/C6HF13O3S.K/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22;/h(H,20,21,22); |

InChI Key |

MYQVHPRJHDLQNH-UHFFFAOYSA-N |

Isomeric SMILES |

C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K+] |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[K] |

Other CAS No. |

3871-99-6 |

Pictograms |

Irritant |

Synonyms |

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonic Acid Potassium Salt; Tridecafluoro-1-hexanesulfonic Acid Potassium Salt; Potassium (Perfluorohexyl)sulfonate; Potassium Perfluoro-1-hexanesulfonate; Potassium Perfluorohexanesulfonate; Potassiu |

Origin of Product |

United States |

Environmental Occurrence and Global Distribution of Potassium Perfluorohexanesulfonate

Detection in Aquatic Environments

The aquatic environment is a primary reservoir for potassium perfluorohexanesulfonate (B1258047), with its presence documented in oceans, coastal waters, freshwater bodies, and wastewater effluents.

Global Presence in Open Ocean Waters

Perfluorohexane (B1679568) sulfonate (PFHxS) has been detected in open ocean waters worldwide, indicating its long-range transport and distribution. In the Atlantic Ocean, studies have identified PFHxS in both surface and deep water. acs.orgnih.gov One study of the Atlantic Ocean from approximately 50° N to 50° S found a detection frequency of 68% for PFHxS. acs.orgnih.gov In the mid-Atlantic Ocean, concentrations of PFHxS have been measured at the picogram per liter (pg/L) level. osti.gov

Elevated levels of total polyfluoroalkyl substances (PFASs), including PFHxS, have been noted in the North Atlantic Ocean, with concentrations ranging from 130 to 650 pg/L. nih.gov In the Greenland Sea, PFHxS was one of the five most frequently detected PFAS compounds, with total PFAS concentrations ranging from 45 to 280 pg/L. nih.gov

The Indian Ocean also shows a notable presence of PFHxS, contributing to 16.1% of the PFAS profile in one study. nih.gov In the central to eastern Pacific Ocean, concentrations of perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA) were found to be in the low pg/L range, suggesting that other PFAS like PFHxS are also present at ultra-trace levels. osti.gov PFHxS has also been occasionally found in the Southern Ocean. nih.gov

PFHxS Concentrations in Open Ocean Waters

| Ocean Region | Concentration Range (pg/L) | Notes |

|---|---|---|

| North Atlantic Ocean | 130 - 650 (ΣPFASs) | PFHxS is a significant component. nih.gov |

| Greenland Sea | 45 - 280 (ΣPFASs) | PFHxS is one of the most frequently detected compounds. nih.gov |

| Mid-Atlantic Ocean | Present at pg/L levels | osti.gov |

| Indian Ocean | Not specified | Contributes to 16.1% of the PFAS profile. nih.gov |

Occurrence in Coastal and Marine Ecosystems

Coastal and marine ecosystems often exhibit higher concentrations of PFHxS due to their proximity to land-based sources. In the coastal regions of the North and Baltic Seas, substantial contamination by PFHxS was observed between 2005 and 2018. europa.eu Along the northwestern Atlantic margin, the highest surface seawater concentrations of PFHxS were found near New Jersey, reaching up to 240 pg/L. nih.gov

PFHxS is also known to bioaccumulate in marine organisms. It has been detected in the plasma of sea turtles and in various marine species, indicating its entry into the marine food web. nih.gov In a study of the marine environment in Australia, PFHxS was one of the most commonly detected PFAS, found in 82% of samples. researchgate.net

Distribution in Freshwater Systems (e.g., lakes, rivers, drinking water sources)

Potassium perfluorohexanesulfonate is frequently detected in freshwater systems, including lakes, rivers, and drinking water sources. In Minnesota, PFHxS has been found in the Mississippi River and urban lakes in the Twin Cities metro area at levels up to 0.15 parts per billion (ppb). health.state.mn.us It has also been detected in public drinking water systems in the state at levels up to 0.57 ppb. health.state.mn.us

A 2016 survey of rivers and lakes in Washington state detected PFHxS in surface water samples. wa.gov In the Great Lakes region, studies have shown the presence of PFAS, including PFHxS, in the lakes and the St. Lawrence River. cbc.ca Research has indicated that while some legacy PFAS are declining in the Great Lakes, other shorter-chain compounds may be increasing or remaining high. cbc.ca

Nationally, PFHxS has been detected in numerous public water systems. The Environmental Working Group's tap water database indicates that PFHxS has been found in the drinking water serving 71 million people across 3,144 utilities. ewg.org The U.S. Environmental Protection Agency (EPA) has established a Maximum Contaminant Level (MCL) for PFHxS in drinking water. epa.gov

PFHxS Detections in Freshwater Systems

| Location | Water Body Type | Concentration |

|---|---|---|

| Minnesota, USA | Mississippi River & Urban Lakes | Up to 0.15 ppb health.state.mn.us |

| Minnesota, USA | Public Drinking Water | Up to 0.57 ppb health.state.mn.us |

| Huron River, Michigan, USA | River | State of Michigan has a Maximum Contaminant Level of 51 ppt (B1677978). hrwc.org |

| Various US Locations | Public Water Systems | Detected in systems serving 71 million people. ewg.org |

Prevalence in Wastewater Treatment Plant Effluents and Landfill Leachates

Wastewater treatment plants (WWTPs) and landfills are significant sources of PFHxS in the environment. wa.gov While WWTPs are not designed to remove persistent chemicals like PFHxS, they can act as conduits, releasing them into aquatic environments through their effluent. wa.gov

Landfill leachates, the liquid that drains from landfills, often contain high concentrations of PFAS, including PFHxS. A national survey of U.S. landfills found PFHxS to be the second most abundant PFAS in leachate, with a mean concentration of 1200 ng/L and a range of 56–16,000 ng/L. turi.org Another study focusing on landfills in Washington State also identified PFHxS as a significant component of the PFAS profile in leachate. nih.gov Research has suggested that construction and demolition waste may be a notable source of the elevated PFHxS levels observed in some landfill leachates. miami.edu

Atmospheric Presence and Transport Mechanisms

The presence of potassium perfluorohexanesulfonate in the atmosphere and its subsequent deposition is a key mechanism for its global distribution, including to remote regions.

Detection in Air and Precipitation (snow, meltwater, rainwater)

PFHxS has been detected in the atmosphere, as well as in various forms of precipitation such as snow and rain, confirming its capacity for long-range atmospheric transport. cswab.org Its presence in Arctic air and snow provides strong evidence of this global transport. cswab.org

Studies have confirmed the presence of PFHxS in rainwater across different regions of the world. wef.orgecowatch.com Research has shown that rainfall virtually everywhere on Earth contains levels of certain PFAS that exceed some health advisory limits. wef.org A study in Michigan detected PFHxS in rainwater samples from Dearborn and Detroit. ecocenter.org The detection of PFHxS in precipitation, even in remote areas, highlights the role of the atmosphere as a significant pathway for the widespread contamination of terrestrial and aquatic ecosystems. wef.orgconfex.com For example, a study in an alpine watershed in New Mexico found PFHxS to be the most common PFAS analyte in well samples, with atmospheric deposition via snow being a potential contributor. confex.com

Evidence of Long-Range Atmospheric Transport of PFHxS and Precursors

The presence of PFHxS in remote environments, far from direct industrial or consumer sources, is strong evidence of its long-range transport capabilities. While PFHxS itself has low volatility, its precursors—more volatile compounds that can degrade into PFHxS—are readily transported through the atmosphere. diva-portal.orgacs.org These precursors, such as fluorotelomer alcohols (FTOHs) and polyfluorinated sulfonamides (FSAs), are released into the atmosphere and can travel long distances before degrading into persistent perfluoroalkyl substances (PFASs) like PFHxS. diva-portal.orgnccoast.org

Atmospheric oxidation of these volatile precursors is a primary pathway for the deposition of PFHxS in remote locations. acs.orgnccoast.org Studies in the Canadian Arctic have detected volatile precursors like FTOHs and FSAs in air samples, confirming their transport to these latitudes. nih.gov The subsequent degradation of these compounds in the Arctic environment contributes to the presence of PFHxS in the region's ecosystems. nih.gov The atmospheric transport of PFHxS is a significant factor in its global distribution. mdpi.com Additionally, PFHxS can be transported sorbed to particulates in the atmosphere. acs.org Another pathway for long-range transport is the atmospheric transport of the ionic form of PFHxS itself, following its release from oceanic surfaces via sea spray aerosol. acs.orgchemrxiv.org

Terrestrial Accumulation and Distribution

Soil and Sediment Concentrations

PFHxS is frequently detected in soil and sediment samples, with concentrations varying significantly based on proximity to contamination sources. itrcweb.orgca.gov Direct inputs from industrial discharges and the use of aqueous film-forming foams (AFFF) at firefighting training sites are major contributors to high concentrations in localized areas. nih.govresearchgate.net However, atmospheric deposition also leads to a more diffuse distribution in soils and sediments far from primary sources. itrcweb.org

In a study of lake sediments, concentrations of PFHxS were found to be as high as 13 ng/g, with peak deposition rates correlating with industrial activity in the vicinity. itrcweb.org The compound's persistence means that soil and sediment act as long-term reservoirs, contributing to its continued presence in the environment. nih.gov

Below is a table summarizing PFHxS concentrations found in soil at various locations, illustrating the range of contamination levels.

| Location Type | PFHxS Concentration in Soil (mg/kg) |

| Residential | 1.3 - 1.56 |

| Industrial/Occupational | 16 - 260 |

| Construction Worker Exposure Scenario | 7.08 |

This table presents a range of advisory and cleanup levels for PFHxS in soil from various jurisdictions, reflecting potential contamination scenarios. bclplaw.com

Accumulation in Arctic and Antarctic Regions

The detection of PFHxS in the polar regions is a clear indicator of its global transport. diva-portal.orgnih.gov In the Arctic, PFHxS has been found in various environmental matrices, including water, sediment, and biota. nih.gov Studies of seawater in the Greenland Sea have identified PFHxS as one of the most frequently detected PFAS compounds. nih.gov The accumulation in these remote areas is primarily attributed to the long-range atmospheric transport and subsequent degradation of volatile precursor compounds. diva-portal.orgacs.orgacs.orgnih.gov

Similarly, PFHxS has been detected in Antarctica, a continent with no significant local sources of PFAS. nih.gov Its presence in Antarctic snow and firn cores provides a historical record of its deposition over time, further confirming atmospheric transport as the key delivery mechanism to these pristine environments. acs.orgnih.gov The detection of PFHxS in such remote locations underscores the compound's pervasive nature and its ability to contaminate even the most isolated ecosystems.

Bioaccumulation and Biota Concentrations (Non-Human)

Detection in Diverse Wildlife Species and Organisms

Reflecting its widespread environmental presence, PFHxS has been detected in a vast array of wildlife species across different trophic levels and geographic locations. ca.govewg.org Hundreds of studies have documented the presence of PFHxS in fish, birds, reptiles, amphibians, and both large and small mammals. ewg.org

In aquatic ecosystems, fish are particularly vulnerable to PFAS exposure and often exhibit significant bioaccumulation. nih.gov Studies of various fish species have consistently found PFHxS, often alongside other PFAS compounds like PFOS and PFOA. nih.gov For instance, in crustaceans and shellfish from Zhejiang Province, China, PFHxS was detected, although at levels below the maximum limit set by the European Union. mdpi.com

Terrestrial wildlife is also exposed to PFHxS. At a contaminated desert oasis in New Mexico, PFHxS was one of the most abundant PFAS compounds found in the tissues of diverse wild animal species, including migratory birds and rodents. biorxiv.org The table below provides examples of wildlife species in which PFHxS has been detected.

| Animal Group | Species Examples |

| Mammals | Polar bears, tigers, monkeys, pandas, dolphins, otters, squirrels ewg.org |

| Birds | Various migratory and resident species biorxiv.org |

| Fish | Perch, various freshwater and marine species nih.gov |

| Reptiles and Amphibians | Frogs and other amphibians ewg.org |

| Invertebrates | Earthworms, gammarids, molluscs, insects canada.caacs.org |

Trophic Magnification Factors in Food Chains

Trophic magnification refers to the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. The trophic magnification factor (TMF) is a key metric for assessing this potential, with a TMF greater than 1 indicating that the substance biomagnifies.

Studies on the trophic magnification of PFHxS have yielded varied results. In an urban terrestrial avian food web, chemical activity-based TMFs indicated that PFHxS did not appear to biomagnify. acs.org Similarly, a study investigating a terrestrial food chain in a Nordic skiing area found that the biomagnification factor (BMF) for PFHxS between earthworms and bank voles was less than 1, suggesting no biomagnification at the base of that food web. acs.org In contrast, some research in aquatic food webs has suggested that PFHxS can bioaccumulate. canada.ca The variability in these findings highlights that the biomagnification potential of PFHxS can be influenced by the specific food web structure, the species involved, and the ecosystem being studied. pfascentral.org

Spatial Trends in Biota Concentrations

Potassium perfluorohexanesulfonate (PFHxS), a persistent and bioaccumulative compound, exhibits widespread distribution in biota across diverse geographical locations, from industrialized regions to remote polar environments. Monitoring studies have consistently detected PFHxS in a variety of terrestrial and aquatic organisms, indicating its global dissemination. The concentrations of this compound in wildlife are influenced by factors such as proximity to contamination sources, trophic level, and species-specific bioaccumulation characteristics.

Research has revealed significant concentrations of PFHxS in the tissues of various animal species. For instance, in a desert oasis in New Mexico heavily contaminated with PFAS from historical firefighting foam usage, PFHxS was found at average concentrations of thousands of nanograms per gram wet weight (ng/g ww) in the livers of aquatic birds and house mice from the littoral zone. researchgate.net In contrast, upland desert rodent species at the same location showed PFHxS liver concentrations that were an order of magnitude lower, highlighting the role of habitat and exposure pathways in bioaccumulation. researchgate.net

Marine ecosystems also show considerable PFHxS contamination. In East Greenland, PFHxS has been detected in the livers of marine mammals, with varying concentrations observed among different species. nammco.no Studies on marine mammals in other regions have also documented the presence of PFHxS, often alongside other per- and polyfluoroalkyl substances (PFAS). researchgate.netrsc.org For example, bottlenose dolphins in Charleston, South Carolina, have been found to have some of the highest recorded PFAS levels in marine mammals globally. researchgate.net

Fish, being a crucial link in many aquatic food webs, are frequently monitored for PFAS contamination. PFHxS has been identified in various fish species worldwide. In Swiss lakes, PFHxS was one of the predominant PFAS compounds detected in fish, with the highest concentrations found in Coregonus wartmanni. nih.gov Similarly, in the Baltic Sea, PFHxS is among the regulated PFAS compounds in fishery products, and its presence has been confirmed in multiple fish species. mdpi.com The concentration of PFHxS in fish can be influenced by the proximity to industrial areas and wastewater treatment plant discharges.

Terrestrial wildlife is not exempt from PFHxS exposure. In Sweden, elevated concentrations of PFOS, a related compound, were found in the livers of bank voles, roe deer, and moose, indicating the potential for PFHxS to accumulate in terrestrial food chains as well. researchgate.net The presence of PFHxS in such a wide array of species underscores its pervasive nature in the global environment.

Interactive Data Table: Spatial Concentrations of PFHxS in Biota

| Species | Location | Tissue | Concentration | Unit |

| Aquatic Birds | New Mexico, USA | Liver | Thousands | ng/g ww |

| House Mice (littoral zone) | New Mexico, USA | Liver | Thousands | ng/g ww |

| Upland Desert Rodents | New Mexico, USA | Liver | Hundreds | ng/g ww |

| Ringed Seal | East Greenland | Liver | 0.045 ± 0.004 | ng/g |

| Polar Bear | East Greenland | Liver | 0.27 ± 0.04 | ng/g |

| Killer Whale | East Greenland | Liver | 0.023 ± 0.009 | ng/g |

| Coregonus wartmanni | Swiss Lakes | Edible part | Highest among tested species | µg/kg |

| Various Fish Species | Baltic Sea | Muscle | Variable | µg/kg |

| Weddell Seal | Antarctica | Not specified | Not specified | ng/L |

Temporal Trends in Environmental Concentrations

The environmental concentrations of Potassium perfluorohexanesulfonate have exhibited varying temporal trends across different matrices and geographical regions, reflecting changes in production, use, and regulation of this compound and its precursors. Long-term monitoring programs and retrospective analyses of archived samples have provided valuable insights into how PFHxS levels have evolved over time.

In human populations, a general downward trend in serum PFHxS concentrations has been observed in some developed countries. For instance, data from the National Health and Nutrition Examination Survey (NHANES) in the United States showed a decline in plasma concentrations of PFHxS after the year 2000. nih.gov This trend is consistent with the phase-out of perfluorooctanesulfonyl fluoride-based chemistry by major manufacturers in the early 2000s. nih.gov

Conversely, in remote regions such as the Arctic, temporal trend studies on wildlife have shown increasing concentrations of PFHxS over certain periods. An analysis of archived polar bear liver samples from the western North American Arctic revealed a significant increase in PFHxS concentrations between 1972 and 2002. acs.org This suggests that despite being far from major industrial sources, the Arctic acts as a sink for long-range atmospheric and oceanic transport of persistent pollutants like PFHxS. More recent studies on Arctic biota have shown that while legacy POPs are generally decreasing, the trends for some PFAS, including PFOS, have shown an increase up to the mid-2000s followed by a decrease. researchgate.netnih.gov

Analyses of sediment cores from lakes can provide a historical record of environmental contamination. A study of a lake sediment core indicated that PFAS contamination began around 1994, with the highest accumulation rate observed for the period between 2003 and 2009. researchgate.net During this period of peak accumulation, PFHxS contributed significantly to the total PFAS flux into the sediment. researchgate.net

In terrestrial environments, a study of agricultural soils in Eastern China from 2011 to 2021 found a decreasing trend in the concentrations of legacy PFAS, including a 28.2% decrease in PFOS concentration. acs.orgnih.gov This decline is attributed to the implementation of the Stockholm Convention and voluntary phase-outs by industries in the region. acs.orgnih.gov

Monitoring of European rivers has also provided data on PFHxS levels in surface waters, although long-term trend data is more limited. PFHxS has been frequently detected in raw water samples in countries like France. researchgate.net The concentrations in major European rivers like the Rhine and the Po have been studied, indicating that industrialized and densely populated areas contribute to the PFAS load in aquatic environments. concawe.eu While a definitive long-term trend for PFHxS in European rivers is not yet established, the ongoing monitoring is crucial for assessing the effectiveness of regulations.

Interactive Data Table: Temporal Trends of PFHxS Concentrations

| Environmental Matrix | Location | Period | Trend | Key Finding |

| Human Plasma | United States | Post-2000 | Decreasing | Decline observed following industrial phase-out. nih.gov |

| Polar Bear Liver | Western North American Arctic | 1972-2002 | Increasing | Significant increase in a remote region. acs.org |

| Lake Sediment | Not specified | 1994-2009 | Increasing then peaking | Highest accumulation rate between 2003-2009. researchgate.net |

| Agricultural Soil | Eastern China | 2011-2021 | Decreasing | Reduction in legacy PFAS, including PFOS. acs.orgnih.gov |

| Arctic Biota (general) | Circumpolar Arctic | Mid-2000s onwards | Variable | PFOS showed an increase then a decrease. researchgate.netnih.gov |

Environmental Fate and Transport Dynamics of Potassium Perfluorohexanesulfonate

Transport Pathways in Environmental Compartments

The movement of PFHxS through the environment is a complex process, influenced by its physicochemical properties and the characteristics of the surrounding environmental media. Its high water solubility and low volatility are critical determinants of its transport pathways. ipen.orgrsc.org

Due to its high water solubility, PFHxS is readily transported through aquatic systems. ipen.org Once released into waterways, it can travel long distances via oceanic currents, leading to its detection in remote marine environments, far from direct sources of contamination. cswab.orgdiva-portal.org This long-range transport is a significant factor in the global distribution of PFHxS. cswab.org

In terrestrial environments, PFHxS can infiltrate through soils and contaminate groundwater. ipen.org Its mobility in groundwater is generally greater than that of other related PFAS compounds like PFOS, leading to more extensive contamination plumes. ipen.org This is a major concern for drinking water supplies, as the properties of PFHxS make it difficult to remove using standard water treatment methods. ipen.org The presence of PFHxS has been reported in groundwater at sites across the globe, with concentrations varying by orders of magnitude depending on the proximity to contamination sources. nih.gov

Several studies have documented the presence of PFHxS in various water bodies:

Groundwater: A meta-analysis of global groundwater studies revealed PFHxS concentrations ranging from nanograms to milligrams per liter. nih.gov

Surface Water: PFHxS is a ubiquitous contaminant in surface waters, including rivers and lakes. cswab.org

Deep-Sea Water: The compound has been detected in deep-sea water, highlighting the extent of its hydrological transport. cswab.org

While PFHxS itself is not considered volatile, its presence in remote regions like the Arctic suggests that atmospheric transport plays a role in its global distribution. cswab.orgdiva-portal.orgaecom.com This is primarily attributed to the long-range atmospheric transport of its volatile precursors. rsc.orgdiva-portal.orgconfex.combattelle.org These precursor compounds, such as fluorotelomer alcohols (FTOHs) and perfluoroalkyl sulfonamidoethanols (FOSEs), are released into the atmosphere, where they can undergo transformation to form PFHxS. diva-portal.orgsunderlandlab.orgnih.gov

The transformed PFHxS can then be deposited onto land and into water bodies through wet deposition (rain and snow) and dry deposition. aecom.comconfex.com This atmospheric pathway contributes to the widespread background levels of PFHxS observed even in areas with no direct industrial or commercial use of the compound. cswab.orgconfex.com The detection of PFHxS in rainwater and arctic ice cores provides strong evidence for this transport mechanism. confex.combattelle.org

The movement of PFHxS through subsurface environments is significantly affected by the heterogeneity of the geological materials. researchgate.netresearchgate.net Variations in soil and sediment composition, such as the content of organic carbon and the presence of different minerals, can influence the rate and extent of PFHxS transport. researchgate.net

In complex geological settings with multiple aquifer systems (e.g., layers of sand, silty sand, and fractured bedrock), the distribution and attenuation of PFHxS can vary considerably. researchgate.net For instance, in areas with higher hydraulic conductivity, the contaminant may travel more rapidly. researchgate.net Mathematical models that account for the sorption of PFHxS to different subsurface materials are used to predict its fate and transport in these co-contaminated environments. researchgate.net The non-ideal transport behavior of PFHxS, often characterized by asymmetrical breakthrough curves and tailing, is frequently attributed to rate-limited sorption processes, indicating that sorption is a kinetic rather than an instantaneous equilibrium process. researchgate.netnih.gov

Partitioning Behavior in Multi-Media Systems

The partitioning of PFHxS between different environmental compartments, such as soil, water, and air, is a critical aspect of its environmental fate. This behavior is governed by its chemical properties and the characteristics of the surrounding media.

PFHxS has a lower tendency to adsorb to soils and sediments compared to some other long-chain PFAS, which contributes to its higher mobility in the environment. ipen.org However, sorption still plays a significant role in its retention and transport. The primary mechanisms governing the sorption of PFHxS to soil and sediment include electrostatic interactions and hydrophobic interactions with organic matter. itrcweb.org

The organic carbon content of soil and sediment is a key factor influencing PFHxS sorption. nih.gov Studies have shown a significant linear relationship between sorption coefficients (Kd) and organic carbon content. nih.gov However, other soil properties like pH and clay content can also have a significant effect on sorption. epa.gov For instance, sorption tends to decrease with an increase in pH due to changes in electrostatic interactions. nih.gov

The following table summarizes key findings from sorption studies:

| Study Focus | Key Findings |

| Sorption in Coastal Sediments | A study of 19 coastal sediments found that the median sorption coefficient (Kd) for PFHxS was 2.8 L/kg. A strong linear relationship was observed between Kd values and the organic carbon content of the sediments. nih.govresearchgate.net |

| Sorption to Humic Substances | Research on humic substances extracted from peat soil indicated that the sorption of PFHxS was lower than that of PFOS. The sorption capacity was related to the aliphaticity of the humic substances and decreased with increasing pH. nih.gov |

| Competitive Sorption | The presence of other contaminants, such as nonfluorinated surfactants found in aqueous film-forming foams (AFFF), can impact the sorption of PFHxS. These co-contaminants can either increase or decrease sorption depending on the specific conditions. nih.gov |

Desorption studies have shown that PFHxS can exhibit hysteresis, meaning that it is not easily released from the soil or sediment once sorbed. nih.gov This can be attributed to irreversible pore deformation after sorption. nih.gov

As a surfactant, PFHxS has a tendency to accumulate at air-water interfaces. researchgate.netnih.gov This phenomenon is significant in unsaturated soils (the vadose zone), where a considerable portion of the PFHxS mass can be retained at these interfaces. researchgate.net This accumulation can significantly retard the downward migration of PFHxS to groundwater. researchgate.net

The enrichment of PFHxS at the air-water interface is a key factor in several environmental processes:

Vadose Zone Retention: The vadose zone can act as a long-term reservoir for PFHxS, slowly releasing it to groundwater over extended periods. nih.gov

Formation of Aerosols: The accumulation at the surface microlayer of water bodies can lead to the formation of sea spray aerosols that are enriched with PFHxS. nih.govnih.gov These aerosols can then be transported through the atmosphere, contributing to its long-range transport. nih.gov

Natural Foams: PFHxS can become highly concentrated in natural foams that form on the surface of water bodies. nih.gov

The degree of enrichment generally follows the order: aerosols > natural foams > surface microlayer, which is related to the specific surface area of these carriers. nih.gov

Factors Influencing Phase Partitioning (e.g., ionic strength)

The movement and distribution of potassium perfluorohexanesulfonate (B1258047) between different environmental compartments—such as water, soil, and air—is known as phase partitioning. This process is influenced by several factors, a key one being the ionic strength of the surrounding solution.

Research indicates that the sorption of PFAS compounds, including PFHxS, is affected by the concentration of inorganic ions in the solution. For instance, studies on the similar compound perfluorooctanesulfonic acid (PFOS) have shown that an increase in salinity can lead to a higher sorption coefficient (log Kd). Specifically, for PFOS at a concentration of 10 µg/L, the log Kd was found to increase by 0.48 ± 0.03 for every log unit increase in salinity mdpi.com. This suggests that in environments with higher ionic strength, such as saltwater, PFHxS is more likely to adsorb to sediments.

The type of cation present also plays a role. In experiments with phenanthrene, a polycyclic aromatic hydrocarbon, sorption generally increased with rising ionic strength in the presence of calcium chloride (CaCl2), while the effect was less pronounced with sodium chloride (NaCl) researchgate.net. At low ionic strengths, sorption was slightly higher with Na+, whereas at higher ionic strengths, Ca2+ led to greater sorption researchgate.net. These findings highlight the complex interplay between the chemical properties of the contaminant, the composition of the environmental matrix, and the characteristics of the aqueous solution in determining the environmental fate of compounds like potassium perfluorohexanesulfonate.

Quantitative structure-property relationship (QSPR) models have been developed to predict the air-water interfacial partitioning of PFAS under varying ionic strengths nih.gov. These models, which account for physicochemical properties, can help in forecasting the environmental behavior of these persistent substances nih.gov.

Table 1: Factors Influencing Phase Partitioning of PFAS

| Factor | Influence on Partitioning | Reference |

|---|---|---|

| Ionic Strength (Salinity) | Increased salinity generally increases sorption to sediments. For PFOS, log Kd increased by 0.48 ± 0.03 per log unit of salinity. | mdpi.com |

| Cation Type (e.g., Ca2+, Na+) | The specific cation can influence sorption, with effects varying depending on ionic strength. For phenanthrene, Ca2+ showed a more significant effect at higher ionic strengths compared to Na+. | researchgate.net |

| Physicochemical Properties | Molecular characteristics of the PFAS compound are used in QSPR models to predict air-water interfacial partitioning. | nih.gov |

Persistence and Environmental Stability

Potassium perfluorohexanesulfonate is characterized by its exceptional stability, making it highly resistant to degradation in the environment. This persistence is a defining feature of PFAS compounds.

Resistance to Chemical and Thermal Degradation

The chemical structure of PFHxS, particularly the strong carbon-fluorine (C-F) bonds, imparts a high degree of resistance to both chemical and thermal breakdown. meti.go.jpcswab.org These bonds are among the strongest in organic chemistry, requiring significant energy input to be broken. cswab.org

While conventional thermal treatment has been explored for PFAS remediation, perfluoroalkyl sulfonic acids (PFSAs) like PFHxS require relatively high temperatures (≥450 °C) to decompose nih.gov. Even at elevated temperatures, the degradation process can be complex, yielding various transient intermediates nih.govnih.gov. Research has shown that near-complete degradation of potassium PFOS on spent media was achieved after 2-3 minutes of induction heating, a process that can reach high temperatures rapidly nih.gov. In contrast, a 20-second induction heating treatment resulted in only 28-34% degradation of all potassium PFSAs tested nih.gov.

Non-Degradability under Natural Conditions

Under typical environmental conditions, potassium perfluorohexanesulfonate is considered non-degradable. cswab.orghealth.state.mn.us It does not break down naturally in soil or water, leading to its extreme persistence in these matrices. meti.go.jphealth.state.mn.us This resistance to biological and chemical degradation processes means that once released, PFHxS can remain in the environment for extended periods. cswab.orgnih.gov The combination of its persistence and water solubility allows it to be transported over long distances, resulting in its detection in various environmental compartments globally, including remote regions like the Arctic. meti.go.jpcswab.orgpops.int

Precursor Transformation Pathways

While PFHxS itself is highly persistent, it can also be formed in the environment through the transformation of other polyfluorinated compounds, known as precursors.

Atmospheric Oxidation of Volatile Precursors to PFHxS

Certain volatile PFAS precursors, such as fluorotelomer alcohols and perfluoroalkyl sulfonamides, can be transported long distances in the atmosphere. researchgate.net Through atmospheric oxidation processes, these volatile compounds can degrade and transform into more persistent PFAS, including PFHxS. researchgate.net This atmospheric transport and subsequent transformation is a significant pathway for the widespread distribution of PFHxS, contributing to its presence in remote environments far from direct sources. meti.go.jpresearchgate.net

Transformation of Polyfluorinated Precursors in Environmental Matrices

In addition to atmospheric pathways, the transformation of polyfluorinated precursors into PFHxS can occur in various environmental matrices, such as soil and water. nih.govdtic.milinnovationnewsnetwork.com For example, C6 perfluoroalkyl sulfonamido compounds, which are common components of some aqueous film-forming foams (AFFF), are expected to biodegrade into PFHxS. dtic.mil Microbial processes, such as the nitrification of amine moieties, can facilitate the transformation of these precursors. dtic.mil

Studies have shown that in environments contaminated with AFFF, the in-situ generation of PFHxS from precursors is a likely explanation for elevated PFHxS to PFOS ratios, particularly in areas where aerobic biological processes are stimulated. researchgate.net However, it is important to note that not all compounds containing the C6F13SO2− group are guaranteed to degrade into PFHxS under natural conditions; some may transform into other compounds like perfluorohexanoic acid (PFHxA) researchgate.net. The biotransformation of precursors can be influenced by the presence of co-contaminants and the specific microbial communities present. battelle.org

Table 2: Precursor Transformation to PFHxS

| Pathway | Description | Key Precursors | Reference |

|---|---|---|---|

| Atmospheric Oxidation | Volatile precursors are transported in the atmosphere and undergo oxidation to form PFHxS. | Fluorotelomer alcohols, perfluoroalkyl sulfonamides | meti.go.jpresearchgate.net |

| Transformation in Environmental Matrices | Polyfluorinated precursors in soil and water are transformed into PFHxS through biotic and abiotic processes. | C6 perfluoroalkyl sulfonamido compounds (e.g., from AFFF) | nih.govdtic.milinnovationnewsnetwork.comresearchgate.net |

Hydrodynamic and Biogeochemical Modeling of Environmental Transport

Hydrodynamic and biogeochemical models are indispensable computational tools for simulating the movement and transformation of contaminants like Potassium Perfluorohexanesulfonate (PFHxS) in the environment. These models integrate various physical, chemical, and biological processes to predict the spatial and temporal distribution of the compound in soil, groundwater, and surface water. Key processes incorporated into these models include advection (transport with the bulk flow of water), dispersion (spreading due to variations in flow velocity), diffusion, and partitioning between different environmental media such as water, soil, and air. nccoast.org

Research Findings from Modeling Studies

Modeling efforts have revealed that the environmental transport of PFHxS is governed by a unique interplay of its physicochemical properties and environmental conditions. As a perfluoroalkyl acid (PFAA), PFHxS is relatively mobile in groundwater but also tends to associate with the organic carbon fraction of soil and sediment. nccoast.org Its higher water solubility and lower tendency to adsorb to soils and sediments, when compared to compounds like Perfluorooctanesulfonate (PFOS), contribute to its greater mobility and larger contamination plumes in the environment. ipen.org

Several established environmental fate and transport modeling systems have been employed to simulate the movement of per- and polyfluoroalkyl substances (PFAS), including PFHxS. These include models like MODFLOW and MT3DMS for groundwater flow and transport, and PRZM-3, LEACHM, and HYDRUS-1D for the vadose zone. researchgate.netresearchgate.net A critical finding from vadose zone modeling is the significance of adsorption at the air-water interface (AWI). researchgate.net This process, where PFAS molecules accumulate at the boundary between air and water in unsaturated soil pores, can significantly increase the retention of these compounds, slowing their migration to groundwater. nccoast.orgnih.gov For instance, one study highlighted that AWI adsorption accounted for approximately 50% of the total retention in a model system with 20% air saturation. nccoast.org

Biogeochemical processes, particularly the transformation of precursor compounds, are also crucial. Numerical modeling constrained by field measurements suggests that the biodegradation of PFHxS precursors can be a substantial and sustained source of the compound in groundwater. dtic.mil One study estimated that the biodegradation of these precursors sustains a mean of 56% of the observed PFHxS concentrations in the groundwater at a contaminated site. dtic.mil

Data from Modeling Studies

Modeling studies provide quantitative estimates of transport parameters and concentration distributions. Molecular dynamics simulations have been used to calculate the energy of adsorption for PFHxS on materials like graphene, yielding values that help quantify its interactive tendencies. mdpi.com Field-scale models use parameters like the soil-water partitioning coefficient (Kd) to describe sorption.

| Model Type / Study Focus | Parameter / Process | Finding / Value | Source |

|---|---|---|---|

| Geochemical Model | Precursor Biodegradation | Sustains an expected mean of 56% (IQR: 19-88%) of PFHxS concentration in groundwater. | dtic.mil |

| Site-Specific Geochemical Model | Sediment Partitioning (log Kd) | Site-specific log Kd values for PFAS (including PFHxS) in sediment ranged from -1.7 to 0.6. | dtic.mil |

| Molecular Dynamics Simulation | Adsorption Energy (on graphene) | -153 kcal/mole, indicating a robust interaction. | mdpi.com |

| 3D Hydrodynamic Model (Lake Ekoln) | Source Apportionment | The Fyrisån river was the dominating source, contributing 82–83% of the total simulated PFHxS concentration. | diva-portal.org |

A case study modeling the transport of PFHxS in Lake Ekoln, Sweden, highlights the application of these models. The study used a 3D hydrodynamic model to simulate concentrations and identify sources. diva-portal.org The results showed that the model performed well in replicating observed concentrations, particularly at surface and intermediate depths.

| Depth | Observed Concentration (2017-2018) | Simulated Concentration (Scenario A) | Source |

|---|---|---|---|

| Surface (0.5 m) | 1.1 ng/L | ~1.7-3.0 ng/L (range at outflow) | diva-portal.org |

| 15 m | 1.6 ng/L | Model showed best agreement at this depth (RMSE: 0.67 ng/L) | diva-portal.org |

| 30 m | 1.6 ng/L | Model underestimated concentrations at this depth. | diva-portal.org |

These modeling approaches are crucial for understanding the long-term fate of PFHxS in the environment, predicting the extent of contamination from source zones, and designing effective remediation strategies. diva-portal.orglu.se

Sources and Anthropogenic Release Pathways of Potassium Perfluorohexanesulfonate

Industrial Production and Manufacturing Emissions

The industrial landscape of potassium perfluorohexanesulfonate (B1258047) is characterized by specific manufacturing processes and has evolved due to growing environmental and health concerns.

Historical Manufacturing Processes (e.g., Electrochemical Fluorination)

The primary historical method for manufacturing potassium perfluorohexanesulfonate and other perfluoroalkyl sulfonates is electrochemical fluorination (ECF). wikipedia.orgtaylorandfrancis.com Developed in the 1930s, the Simons process involves the electrolysis of an organic raw material in anhydrous hydrogen fluoride (B91410). wikipedia.org This process substitutes all hydrogen atoms on the organic molecule with fluorine atoms, resulting in a perfluorinated compound. wikipedia.org For the production of perfluorinated sulfonic acids, the resulting products are the corresponding sulfonyl fluorides, which can then be further processed to create salts like potassium perfluorohexanesulfonate. wikipedia.org ECF was a key technology used by major manufacturers like 3M. wikipedia.orgtaylorandfrancis.com

Unintentional Production and By-product Formation

Potassium perfluorohexanesulfonate can be formed unintentionally as a by-product or impurity during the production of other fluorinated substances. The electrochemical fluorination process is not perfectly selective and can produce a mixture of perfluorinated compounds with different carbon chain lengths. Therefore, PFHxS could be present as an impurity in other PFAS products. Additionally, the degradation of larger, more complex polyfluoroalkyl substances, often referred to as "precursors," can lead to the formation of stable end-products like PFHxS in the environment. itrcweb.orgnih.gov

Product Applications and Legacy Sources

The unique properties of potassium perfluorohexanesulfonate led to its use in various demanding applications, which now represent significant legacy sources of environmental contamination.

Aqueous Film-Forming Foams (AFFF) as a Historical and Ongoing Source

Aqueous film-forming foams (AFFF) have been a major historical and ongoing source of potassium perfluorohexanesulfonate in the environment. nih.govservice.gov.ukresearchgate.net These foams, used extensively since the 1960s to extinguish hydrocarbon fuel fires, particularly at military bases, airports, and firefighting training facilities, contained complex mixtures of PFAS. nih.govservice.gov.uknih.gov Legacy AFFF formulations, especially those based on electrochemical fluorination, contained significant amounts of perfluorohexane (B1679568) sulfonate (PFHxS) alongside other perfluoroalkyl sulfonates like PFOS. industrialchemicals.gov.aunih.gov The use and discharge of these foams have led to widespread contamination of soil, groundwater, and surface water. nih.govservice.gov.ukusgs.gov

Use in Surface Treatment Products (e.g., textiles, paper, waterproofing agents)

Due to its water- and oil-repellent properties, potassium perfluorohexanesulfonate and related compounds were used in a variety of surface treatment products. nih.govsaicmknowledge.org These applications included treatments for textiles, carpets, and paper products to impart stain and water resistance. nih.govservice.gov.uknih.govsaicmknowledge.org While specific data on the use of potassium perfluorohexanesulfonate in these products is limited, the broader class of perfluoroalkyl sulfonates was integral to these applications. industrialchemicals.gov.au The manufacturing of these treated materials and their subsequent use and disposal contribute to the release of PFHxS into the environment. service.gov.uksaicmknowledge.org

Presence in Consumer Products (e.g., printing inks, sealants)

Potassium perfluorohexanesulfonate (K-PFHxS) has been identified as a component in various industrial and consumer products, although its use has been curtailed in many regions due to its persistent nature. It has functioned as a surfactant and is known to have been used in the electroplating industry. ipen.org While specific data on its concentration in printing inks and sealants is not widely available in public literature, its historical use in industrial applications suggests it may have been a component in specialized formulations.

Past uses of perfluoroalkyl sulfonates, including those with a C6 chain length like PFHxS, have encompassed applications such as carpet treatments, industrial coatings, and firefighting foams. industrialchemicals.gov.au For instance, PFOS, a related compound, has been found in carpet and leather samples at concentrations that exceed regulatory thresholds in Europe. nih.gov Given that PFHxS has been used as a substitute for PFOS, its presence in similar product categories is plausible. ipen.org One report noted that approximately 60 tonnes of firefighting foams containing perfluoroalkyl sulfonates at concentrations up to 5% were held in Australia in 2007, with other uses including carpet treatments, curatives, and printing inks. industrialchemicals.gov.au

Waste Management and Disposal Pathways

The disposal of consumer and industrial products containing Potassium perfluorohexanesulfonate contributes to its release into the environment through various waste management streams.

Landfill Leachates and their Contribution to Environmental Release

Landfills serve as significant reservoirs for per- and poly-fluoroalkyl substances (PFAS), including PFHxS, which are released from discarded products. rsc.orgepocenviro.com Leachate, the liquid that percolates through landfill waste, becomes a primary vector for the environmental release of these persistent chemicals.

Studies have consistently detected PFHxS in landfill leachates. Research on leachates from seven municipal landfills found PFHxS concentrations ranging from 120 ± 14 ng/L to 700 ± 19 ng/L. nih.gov In a study of 17 landfills in Washington State, PFHxS was a component of one of the factors identified through positive matrix factorization, suggesting its origin from specific waste sources like carpets, textiles, and food packaging. nih.gov Another study highlighted that average PFHxS concentrations were higher in construction and demolition (C&D) landfill leachate compared to municipal solid waste (MSW) landfill leachate, potentially due to its use in carpeting and other building materials. epocenviro.com The estimated annual mass of total measured PFAS released from U.S. landfills to wastewater treatment plants was between 563 and 638 kg in 2013. cswab.org

Table 1: Concentration of Perfluorohexanesulfonate (PFHxS) in Landfill Leachate from Various Studies

| Location/Study | Number of Landfills | PFHxS Concentration Range (ng/L) | Mean/Median PFHxS Concentration (ng/L) |

|---|---|---|---|

| Municipal Landfills nih.gov | 7 | 120 - 700 | 360 (mean of one sample set) |

| Washington State Landfills nih.gov | 17 | Not specified | Not specified |

| Florida Landfills researchgate.net | 78 | Not specified | Not specified, but detected |

| U.S. Landfills cswab.org | 19 (quantitative) | Not specified | Comparable to previous studies |

Note: The table is interactive. You can sort the columns by clicking on the headers.

Wastewater Treatment Plants and Biosolids as Release Vectors

Wastewater treatment plants (WWTPs) are generally not effective at removing PFAS, including PFHxS. wa.gov Consequently, these substances can be found in both the treated effluent and the residual solids, known as biosolids. The land application of biosolids as a soil amendment is a common practice, which can lead to the contamination of soil and water resources. wa.govrockinst.org

A study of three municipal WWTPs in Washington State detected PFHxS in all influent, effluent, and biosolid samples. wa.gov The concentration in influent and effluent ranged from 0.99 to 6.9 ng/L. wa.gov In biosolids, the concentrations are typically higher due to the tendency of longer-chain PFAS to partition into the solid phase. wa.govwa.gov For example, in one wastewater treatment plant in Florida that receives landfill leachate, the PFHxS concentration in biosolids was a predominant PFAS detected. fwea.org A review of PFAS in biosolids noted that PFOS was a major constituent, and its chemical precursors could transform into perfluorinated compounds over time in the soil. rockinst.org

Table 2: Concentration of Perfluorohexanesulfonate (PFHxS) in Wastewater Biosolids

| Location/Study | Number of WWTPs | PFHxS Concentration Range in Biosolids (ng/g) | Mean/Median PFHxS Concentration in Biosolids (ng/g) |

|---|---|---|---|

| Washington State WWTPs wa.gov | 3 | Detected in all samples | Not specified |

| Florida WWTP (receives landfill leachate) fwea.org | 1 | Predominant PFAS | 817.17 (total PFAS) |

| Michigan WWTPs wa.gov | 42 | Detected | 16 (recalculated average for PFOS) |

| Australian WWTPs wa.gov | 19 | Not specified | 34 (average for total PFAS) |

Note: The table is interactive. You can sort the columns by clicking on the headers. Some values may represent total PFAS or PFOS as a proxy where specific PFHxS data was not available in the cited source.

Advanced Analytical Methodologies for Potassium Perfluorohexanesulfonate

Sample Preparation Techniques for Diverse Environmental Matrices

The initial and critical step in the analysis of potassium perfluorohexanesulfonate (B1258047) involves its extraction and pre-concentration from complex environmental samples. The choice of method depends heavily on the matrix, whether it be water, soil, sediment, or biological tissues.

Extraction from Water, Soil, Sediment, and Biota

Water: For aqueous samples, solid-phase extraction (SPE) is a predominant technique. nih.gov It allows for the concentration of PFHxS from large volumes of water, thereby increasing the sensitivity of the subsequent analysis. Direct injection of water samples is also possible but may be limited by low concentrations and matrix interferences. nih.gov

Soil and Sediment: The extraction of PFHxS from solid matrices like soil and sediment is more complex. nih.gov Common methods involve solvent extraction, often using organic solvents like methanol (B129727) or acetonitrile (B52724). cefas.co.uk To enhance extraction efficiency from wet sediments, a multi-step process is often employed. Initially, a water-miscible solvent is used to remove water, followed by extraction with a less polar solvent mixture. cefas.co.uk Techniques such as shaking, ultrasonic treatment, or pressurized liquid extraction (PLE) can be used to improve the recovery of the analyte. cefas.co.uk

Biota: Analyzing PFHxS in biological tissues presents the most significant challenge due to the complexity of the matrix. figshare.com Extraction procedures for biota often require rigorous methods to separate the target compound from fats, proteins, and other biological components. diva-portal.org Ion-pairing extraction is a commonly used technique for biological samples like serum. diva-portal.org

Pre-concentration Methods

Pre-concentration is a vital step to enhance the detection of trace levels of PFHxS. researchgate.net Solid-phase extraction (SPE) is a widely adopted method for pre-concentrating PFHxS from water samples. nih.gov This technique not only concentrates the analyte but also helps in cleaning up the sample by removing interfering substances. nih.gov Other pre-concentration techniques like large-volume sample stacking and field-amplified sample injection have also been explored, showing significant improvements in detection limits. nih.gov

Chromatographic Separation Techniques

Chromatography is central to the analytical workflow for PFHxS, enabling the separation of the target analyte from other compounds in the sample extract.

Liquid Chromatography (LC) Applications

Liquid chromatography (LC) is the cornerstone for the analysis of PFHxS and other PFAS compounds. mdpi.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are commonly used. nih.govchromatographyonline.com The separation is typically achieved on a C18 or other specialized columns designed for PFAS analysis. chromatographyonline.com The choice of mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile with an ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer, is optimized to achieve the best separation. nih.gov

Optimized Chromatographic Separation for Isomeric Analysis

Potassium perfluorohexanesulfonate can exist as a mixture of linear and branched isomers. nih.gov Distinguishing between these isomers is important for source apportionment and understanding their environmental behavior. nih.govresearchgate.net Optimized chromatographic methods have been developed to achieve the separation of these isomers. nih.govnih.govresearchgate.net This often involves the use of specific columns and careful optimization of the mobile phase composition and gradient. nih.gov For instance, a study demonstrated the successful separation of PFHxS isomers using a monomerically bonded perfluorooctyl Fluoro Sep-RP Octyl column and a mobile phase of 20 mM ammonium formate aqueous solution and methanol. nih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the definitive technique for the detection and quantification of PFHxS. mdpi.com

Tandem mass spectrometry (MS/MS) is particularly powerful, providing high selectivity and sensitivity. nih.govnih.govresearchgate.net In this technique, the PFHxS molecule is first ionized, typically using electrospray ionization (ESI) in negative mode, to form a precursor ion (m/z 399 for PFHxS). nih.govnih.govresearchgate.net This precursor ion is then fragmented, and specific product ions are monitored for quantification. nih.govnih.govresearchgate.net The transition from the precursor ion to a specific product ion is highly characteristic of the target analyte, minimizing the chances of false positives.

For the quantification of PFHxS isomers, specific precursor-to-product ion transitions are selected for each isomer. nih.govnih.govresearchgate.net For example, the transition of m/z 399 to fragments like m/z 80, m/z 169, and m/z 180 have been used to quantify different mono-substituted isomers of PFHxS. nih.govnih.govresearchgate.net The accuracy of these LC-MS/MS methods can be verified by comparing the results with those obtained from 19F-nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

High-resolution mass spectrometry (HRMS) is another valuable tool, particularly for identifying unknown PFAS compounds and for confirmation of targeted analytes. mdpi.com

Table 1: Key Analytical Parameters for PFHxS Analysis

| Parameter | Technique/Method | Details |

| Sample Preparation | ||

| Water | Solid-Phase Extraction (SPE) | Concentrates analyte and removes interferences. nih.gov |

| Soil/Sediment | Solvent Extraction | Typically uses methanol or acetonitrile. cefas.co.uk |

| Biota | Ion-Pairing Extraction | Effective for complex matrices like serum. diva-portal.org |

| Chromatography | ||

| Separation | Liquid Chromatography (LC) | HPLC and UHPLC are standard. nih.govchromatographyonline.com |

| Isomer Separation | Optimized LC | Requires specific columns and mobile phase gradients. nih.gov |

| Detection | ||

| Primary Technique | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity. nih.govnih.govresearchgate.net |

| Precursor Ion (PFHxS) | m/z 399 | nih.govnih.govresearchgate.net |

| Product Ions (Isomers) | m/z 80, 169, 180, etc. | Used for isomer-specific quantification. nih.govnih.govresearchgate.net |

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is a powerful and widely used technique for the analysis of PFHxS. nih.govnih.gov This approach offers high sensitivity and selectivity, allowing for the detection of trace levels of PFHxS in complex samples such as water, soil, and biological tissues. nih.govmdpi.com

In a typical LC-MS/MS setup, the sample is first introduced into the liquid chromatograph, where PFHxS is separated from other compounds in the matrix. The separated components then enter the mass spectrometer. The precursor ion of PFHxS (m/z 399) is selected in the first mass analyzer and then fragmented in a collision cell. Specific product ions are then monitored in the second mass analyzer, providing a high degree of certainty in the identification and quantification of the target analyte. nih.govacs.org

The selection of specific fragment ions is critical for distinguishing between different isomers of PFHxS. For instance, the transition of the molecular ion m/z 399 to fragment ions such as m/z 80, 169, 180, and 319 can be used to quantify linear and various branched isomers. nih.gov The use of isotope-labeled internal standards, such as 18O2-n-PFHxS, is a common practice to ensure accuracy and account for matrix effects. nih.gov The limits of detection for PFHxS isomers using LC-MS/MS can be as low as the picogram-per-liter range in water samples. nih.gov

High-Resolution Mass Spectrometry in PFHxS Analysis

High-resolution mass spectrometry (HRMS) has emerged as an invaluable tool for the identification and analysis of emerging environmental contaminants like PFHxS. nih.gov Instruments such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution, enabling the differentiation of target compounds from matrix interferences with very similar masses. mdpi.comnih.govchromatographyonline.com This capability is particularly important in complex environmental samples where co-eluting substances can lead to false positives in lower-resolution instruments. chromatographyonline.comshimadzu.com

HRMS can be used for both targeted and non-targeted screening of PFHxS and other per- and polyfluoroalkyl substances (PFAS). mdpi.comnih.gov In non-targeted screening, HRMS can identify a wide range of known and unknown PFAS compounds in a single analysis. nih.gov For PFHxS, HRMS can confirm the elemental composition of the detected ions with high confidence, reducing the risk of misidentification. chromatographyonline.com

Isomeric Profiling and Source Apportionment

The manufacturing process of PFHxS, primarily through electrochemical fluorination (ECF), results in a mixture of linear and branched isomers. nih.goveurofins.com The specific ratio of these isomers can serve as a "fingerprint" to trace the origin of PFHxS contamination. nih.govnih.gov

Identification and Quantification of Branched and Linear Isomers

The separation and quantification of individual PFHxS isomers are challenging but crucial for accurate source apportionment. nih.gov Optimized liquid chromatography methods are required to achieve chromatographic separation of the different isomers. nih.gov Tandem mass spectrometry is then used to identify and quantify each isomer based on their specific fragmentation patterns. nih.gov

For example, a technical mixture of potassium perfluorohexanesulfonate was found to be composed of 81.1% linear (n-PFHxS) and a variety of branched isomers, including 4m-, 1m-, 2m-, and 3m-PFHxS. nih.gov The development of analytical methods that can distinguish and quantify these specific isomers is an active area of research. nih.gov While commercial standards for individual branched isomers of PFHxS are not as readily available as for other PFAS compounds, mixtures of branched isomers are available. nih.gov

Table 1: Isomeric Composition of a Technical PFHxS Product

| Isomer | Percentage |

| n-PFHxS | 81.1% |

| iso- (4m-) PFHxS | 8.9% |

| 3m-PFHxS | 5.0% |

| 1m-PFHxS | 2.9% |

| 2m-PFHxS | 1.4% |

| 3,3m-PFHxS | 0.2% |

| Other unidentified isomers | 0.5% |

| Data sourced from a study analyzing a potassium perfluorohexane (B1679568) sulfate (B86663) solution by 19F-nuclear magnetic resonance. nih.gov |

Differentiation of PFHxS Sources via Isomeric Fingerprinting

The distinct isomeric profiles of PFHxS from different production batches and manufacturers can be used to track sources of environmental contamination. nih.govtoxstrategies.com By comparing the isomer patterns in environmental samples to those of known technical products, it is possible to infer the likely origin of the contamination. nih.goveurofins.se

For instance, the isomer profile of PFHxS found as an impurity in perfluorooctane (B1214571) sulfonate (PFOS) industrial products can differ from that of PFHxS technical products. nih.gov Studies have shown that the isomeric composition of PFHxS in environmental water samples can suggest whether the contamination is from direct discharge of PFHxS or from the degradation of PFOS-related products. nih.gov This forensic approach is a powerful tool for environmental investigations and for holding polluters accountable. toxstrategies.comtoxstrategies.com

Quality Assurance and Quality Control in PFHxS Environmental Analysis

To ensure the reliability and accuracy of PFHxS measurements in environmental samples, robust quality assurance (QA) and quality control (QC) procedures are essential. These procedures are implemented throughout the entire analytical process, from sample collection to data reporting. researchgate.netnih.govillinois.gov

Key QA/QC measures include:

Method Blanks: Analyzing a sample of the matrix without the target analyte to check for contamination during the analytical process.

Field Blanks: Collecting and analyzing a sample of analyte-free water or solvent that has been exposed to the sampling environment to assess potential contamination during sample collection.

Matrix Spikes: Adding a known amount of PFHxS to a sample to evaluate the effect of the sample matrix on the analytical method's performance.

Duplicate Samples: Analyzing two separate aliquots of the same sample to assess the precision of the analytical method. researchgate.net

Use of Certified Reference Materials (CRMs): Analyzing materials with a known and certified concentration of PFHxS to verify the accuracy of the analytical method.

Inter-laboratory Trials: Participating in studies where multiple laboratories analyze the same sample to assess the comparability and reliability of results across different labs. nih.gov

These QA/QC practices help to identify and minimize potential errors, ensuring that the data generated are of high quality and suitable for regulatory and research purposes. wa.gov

Mechanistic Research on Biological Interactions Non Human Models

Molecular Binding and Receptor Interactions

Protein binding mechanisms (e.g., transthyretin, fatty acid-binding protein 5)

Potassium perfluorohexanesulfonate (B1258047) has been shown to interact with and bind to several critical transport and binding proteins, which is a key initiating event in its biological activity.

Transthyretin (TTR): In vitro studies have demonstrated that PFHxS can competitively bind to human transthyretin (TTR), a transport protein for the thyroid hormone thyroxine (T4). nih.gov This binding has the potential to displace T4 from its natural carrier, which may lead to altered thyroid hormone levels, an effect observed in animal studies involving PFC exposure. nih.govnih.gov In a comparative study of 24 different per- and polyfluorinated compounds (PFCs), PFHxS exhibited a stronger binding potency for TTR than other well-known compounds like perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA). nih.govoup.com The binding affinity of PFHxS is influenced by its molecular size and functional groups. nih.gov In silico analysis suggests that PFHxS forms hydrogen bonds with specific amino acid residues (L110 and S117) within the TTR binding site. nih.gov

| Compound | Relative Binding Potency Compared to Thyroxine (T4) | Reference |

|---|---|---|

| Perfluorohexanesulfonate (PFHxS) | Higher than PFOS and PFOA; 12.5-50 times lower than T4 | oup.com, nih.gov |

| Perfluorooctane sulfonate (PFOS) | Lower than PFHxS | nih.gov |

| Perfluorooctanoic acid (PFOA) | Lower than PFHxS | nih.gov |

Fatty Acid-Binding Protein 5 (FABP5): Fatty acid-binding proteins (FABPs) are intracellular carriers for lipids and other hydrophobic ligands. researchgate.net FABP5, specifically, is known to transport ligands from the cytosol to the nucleus, where it can modulate the activity of nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.govfrontiersin.org Research using equilibrium dialysis has shown that PFHxS binds strongly to PPAR-δ. nih.gov While direct experimental data on the binding affinity of PFHxS to FABP5 is specific, the established role of FABP5 in shuttling ligands to PPARs suggests a potential mechanism for PFHxS to influence gene transcription related to lipid metabolism and cell growth. nih.govfrontiersin.org

Receptor activation and modulation (e.g., peroxisome proliferator-activated receptor alpha, PPAR-alpha)

A significant mechanism of action for PFHxS involves the activation of nuclear receptors, particularly peroxisome proliferator-activated receptor alpha (PPAR-alpha). PPARs are ligand-activated transcription factors that regulate genes involved in energy metabolism, lipid homeostasis, and cell differentiation. oup.com

Studies using in vitro transiently transfected COS-1 cell assays have demonstrated that PFHxS can activate both mouse and human PPAR-alpha in a concentration-dependent manner. researchgate.netsigmaaldrich.com However, research consistently shows a species-specific difference in sensitivity. Mouse PPAR-alpha is generally more sensitive to activation by PFHxS and other PFAAs than human PPAR-alpha. oup.comresearchgate.netnih.gov For instance, in transgenic mice, PFHxS exposure was associated with increased PPAR-alpha activity in wild-type mice, but the human PPAR-alpha was not activated despite similar liver concentrations of the compound. nih.gov Generally, PFAAs with sulfonate functional groups, like PFHxS, are considered weaker activators of PPAR-alpha compared to those with carboxylate groups. oup.comresearchgate.net The activation of PPAR-alpha is a key molecular initiating event that is thought to underlie many of the subsequent effects of PFHxS on lipid metabolism and liver cell proliferation. oup.comnih.gov

| Receptor | Finding | Model System | Reference |

|---|---|---|---|

| Mouse PPAR-alpha | Activated in a concentration-dependent manner. | Transfected COS-1 cells; Transgenic mice | oup.com, nih.gov, researchgate.net |

| Human PPAR-alpha | Weaker activation compared to mouse PPAR-alpha. | Transfected COS-1 cells; Humanized mice | oup.com, nih.gov, researchgate.net |

Influence on Physiological Pathways

Thyroid hormone pathway modulation studies

The interaction of PFHxS with the thyroid hormone pathway is primarily linked to its competitive binding to the transport protein TTR. nih.govoup.com By displacing the natural ligand T4 from TTR in the bloodstream, PFHxS can alter the balance of free and bound thyroid hormones. oup.com This disruption of T4 transport is a proposed mechanism for the decreased thyroid hormone levels observed in rodents and monkeys exposed to various PFCs. nih.govnih.govnih.gov Studies in rats have shown that exposure to related compounds can lead to low serum thyroid hormone levels due to enhanced metabolic clearance, a process potentially mediated by the activation of other nuclear receptors like CAR/PXR. nih.gov However, in a developmental toxicity study in mice, PFHxS administration did not result in significant alterations to serum thyroid-stimulating hormone (TSH) or thyroid follicular morphology, though an increase in proliferating thyroid follicular cells was noted in fetuses at a specific dose. nih.govnih.gov

Lipid and lipoprotein metabolic pathway alterations

PFHxS significantly influences lipid and lipoprotein metabolism, largely through the activation of PPAR-alpha. oup.com In rodent models, exposure to PFHxS is associated with changes in hepatic and serum lipids. oup.com One study in CD-1 mice found that male mice exposed to PFHxS exhibited decreased serum cholesterol. nih.gov

More detailed investigations in mice fed a high-fat, high-carbohydrate diet revealed that PFHxS increased the hepatic expression of genes involved in lipid metabolism. oup.com The exposure also altered the blood lipidome, affecting levels of serum phosphatidylcholines, phosphatidylethanolamines, sphingomyelins, and triglycerides. oup.com Interestingly, in this diet-induced obesity model, PFHxS also augmented the weight of white adipose tissue. oup.com The structural similarity of PFAS to fatty acids allows them to interfere with lipid metabolism, and their ability to bind to phospholipid membranes may also affect cell functions related to lipid pathways. nih.gov

Cellular and Subcellular Effects

At the cellular level, PFHxS exposure has been linked to distinct changes in the liver. In mice, one of the noted effects is adaptive hepatocellular hypertrophy, which is an increase in the size of liver cells. nih.gov This was observed in male mice and was accompanied by changes in clinical chemistry markers, such as decreased serum cholesterol and increased alkaline phosphatase. nih.gov

Furthermore, mechanistic studies suggest that PFHxS can induce the expression of hepatic targets involved in oxidative stress. oup.com In a study on naive mice, repeated oral exposure to PFHxS did not cause significant effects on major immune cell populations—including T cells, B cells, macrophages, and various granulocytes—in the bone marrow, liver, spleen, lymph nodes, or thymus. nih.gov This indicates that at the tested exposure levels, PFHxS did not broadly affect immune cell numbers in these non-human models. nih.gov

DNA and cell cycle pathway disruptions